Cas no 1421584-79-3 (N-(2,4-dimethyl-1,3-thiazol-5-yl)methyl-4-(morpholine-4-sulfonyl)benzamide)

N-(2,4-dimethyl-1,3-thiazol-5-yl)methyl-4-(morpholine-4-sulfonyl)benzamide is a synthetic organic compound featuring a thiazole core linked to a morpholine sulfonyl-substituted benzamide moiety. Its structural design combines a heterocyclic thiazole ring with a sulfonamide group, enhancing its potential as a versatile intermediate in medicinal chemistry and drug discovery. The presence of the morpholine sulfonyl group may contribute to improved solubility and bioavailability, while the thiazole moiety offers opportunities for further functionalization. This compound is of interest for researchers exploring kinase inhibitors or other biologically active molecules due to its balanced lipophilicity and hydrogen-bonding capabilities. Its well-defined structure allows for precise modifications in targeted therapeutic applications.
N-(2,4-dimethyl-1,3-thiazol-5-yl)methyl-4-(morpholine-4-sulfonyl)benzamide structure
1421584-79-3 structure
Product Name:N-(2,4-dimethyl-1,3-thiazol-5-yl)methyl-4-(morpholine-4-sulfonyl)benzamide
CAS No:1421584-79-3
MF:C17H21N3O4S2
MW:395.496341466904
CID:6089016
PubChem ID:71795556
Update Time:2025-06-13

N-(2,4-dimethyl-1,3-thiazol-5-yl)methyl-4-(morpholine-4-sulfonyl)benzamide Chemical and Physical Properties

Names and Identifiers

    • N-(2,4-dimethyl-1,3-thiazol-5-yl)methyl-4-(morpholine-4-sulfonyl)benzamide
    • N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-4-morpholin-4-ylsulfonylbenzamide
    • N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-4-(morpholine-4-sulfonyl)benzamide
    • VU0542316-1
    • N-((2,4-dimethylthiazol-5-yl)methyl)-4-(morpholinosulfonyl)benzamide
    • AKOS024546388
    • 1421584-79-3
    • F6261-3250
    • Inchi: 1S/C17H21N3O4S2/c1-12-16(25-13(2)19-12)11-18-17(21)14-3-5-15(6-4-14)26(22,23)20-7-9-24-10-8-20/h3-6H,7-11H2,1-2H3,(H,18,21)
    • InChI Key: OKDKMBGZDWJSKC-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(C(NCC2=C(C)N=C(C)S2)=O)=CC=1)(N1CCOCC1)(=O)=O

Computed Properties

  • Exact Mass: 395.09734851g/mol
  • Monoisotopic Mass: 395.09734851g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 5
  • Complexity: 581
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 125Ų

N-(2,4-dimethyl-1,3-thiazol-5-yl)methyl-4-(morpholine-4-sulfonyl)benzamide Pricemore >>

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N-(2,4-dimethyl-1,3-thiazol-5-yl)methyl-4-(morpholine-4-sulfonyl)benzamide Related Literature

Additional information on N-(2,4-dimethyl-1,3-thiazol-5-yl)methyl-4-(morpholine-4-sulfonyl)benzamide

Professional Introduction to N-(2,4-dimethyl-1,3-thiazol-5-yl)methyl-4-(morpholine-4-sulfonyl)benzamide (CAS No. 1421584-79-3)

N-(2,4-dimethyl-1,3-thiazol-5-yl)methyl-4-(morpholine-4-sulfonyl)benzamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound, identified by its CAS number 1421584-79-3, represents a convergence of structural complexity and potential biological activity, making it a subject of intense research interest. The molecular architecture of this compound incorporates several key pharmacophoric elements that contribute to its unique properties and functionalities.

The core structure of N-(2,4-dimethyl-1,3-thiazol-5-yl)methyl-4-(morpholine-4-sulfonyl)benzamide is characterized by a benzamide moiety linked to a morpholine sulfonamide group. The benzamide moiety is a well-known pharmacophore that appears in numerous therapeutic agents due to its ability to interact with biological targets such as enzymes and receptors. The morpholine sulfonamide group further enhances the compound's potential by introducing additional hydrogen bonding capabilities and charge distribution, which can influence its solubility and binding affinity.

In recent years, there has been a surge in research focused on developing novel therapeutic agents with enhanced efficacy and reduced side effects. N-(2,4-dimethyl-1,3-thiazol-5-yl)methyl-4-(morpholine-4-sulfonyl)benzamide has emerged as a promising candidate in this context due to its unique structural features. Studies have indicated that the presence of the 2,4-dimethyl-1,3-thiazole ring system can modulate the electronic properties of the molecule, thereby influencing its interactions with biological targets. This structural motif has been explored in various drug candidates and has shown potential in modulating pathways associated with inflammation and oxidative stress.

The morpholine sulfonamide group in N-(2,4-dimethyl-1,3-thiazol-5-yl)methyl-4-(morpholine-4-sulfonyl)benzamide plays a crucial role in determining the compound's pharmacokinetic properties. Morpholine derivatives are known for their ability to enhance oral bioavailability and improve tissue penetration, which are critical factors for the development of effective pharmaceuticals. Additionally, the sulfonamide group can act as a hydrogen bond acceptor, facilitating strong interactions with biological targets and potentially increasing binding affinity.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of compounds with high accuracy before conducting expensive experimental trials. Molecular docking studies have been performed on N-(2,4-dimethyl-1,3-thiazol-5-yl)methyl-4-(morpholine-4-sulfonyl)benzamide to identify potential binding sites on target proteins. These studies have revealed that the compound can interact with enzymes involved in metabolic pathways relevant to diseases such as cancer and neurodegeneration. The 2,4-dimethyl-1,3-thiazole ring system has been identified as a key interaction point, suggesting its importance in modulating enzyme activity.

In vitro experiments have further validated the potential of N-(2,4-dimethyl-1,3-thiazol-5-yl)methyl-4-(morpholine-4-sulfonyl)benzamide as a therapeutic agent. Studies have demonstrated its ability to inhibit the activity of specific enzymes associated with inflammation and cell proliferation. The compound has shown particular promise in preclinical models of cancer, where it has exhibited inhibitory effects on kinases and other enzymes involved in tumor growth. These findings suggest that N-(2,4-dimethyl-1,3-thiazol

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